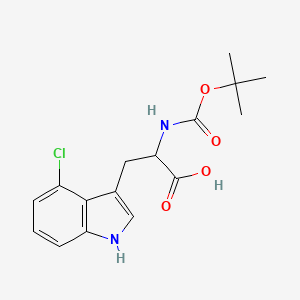

Boc-4-chloro-DL-tryptophan

Description

BenchChem offers high-quality Boc-4-chloro-DL-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-4-chloro-DL-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-11-6-4-5-10(17)13(9)11/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDHWYUFASUIHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Modified Amino Acids

An In-depth Technical Guide to N-α-Boc-4-chloro-DL-tryptophan: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-4-chloro-DL-tryptophan (Boc-4-chloro-DL-tryptophan), a synthetic amino acid derivative of significant interest to researchers in peptide synthesis, medicinal chemistry, and drug development. By combining the steric hindrance of the Boc protecting group with the electronic modifications imparted by a chloro-substituent on the indole ring, this compound serves as a valuable building block for creating novel peptides and complex molecular architectures.

In the landscape of modern drug discovery and materials science, the precise control over the structure and function of peptides is paramount. Tryptophan, with its unique indole side chain, plays a crucial role in the structure and function of many proteins and peptides, participating in hydrophobic and π-stacking interactions, and serving as a precursor to neurotransmitters like serotonin.[1]

The strategic modification of the tryptophan scaffold offers a powerful tool to modulate the biological activity, metabolic stability, and conformational properties of peptides. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance binding affinity, improve pharmacokinetic profiles, or serve as a handle for further chemical modifications. The introduction of a chlorine atom at the 4-position of the indole ring, as in Boc-4-chloro-DL-tryptophan, significantly alters the electronic landscape of the indole nucleus, influencing its hydrogen-bonding capabilities and interaction with biological targets.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, valued for its stability under a wide range of conditions and its clean, acid-labile removal.[2][3] This guide delves into the confluence of these two modifications in the form of Boc-4-chloro-DL-tryptophan, providing essential information for its effective utilization in research and development.

Molecular Structure and Chemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and inherent properties.

Chemical Structure

Boc-4-chloro-DL-tryptophan is a racemic mixture of the D- and L-enantiomers. The core structure consists of an L-tryptophan scaffold where the α-amino group is protected with a tert-butoxycarbonyl (Boc) group, and a chlorine atom is substituted at the 4-position of the indole ring.

Caption: Chemical structure of N-α-Boc-4-chloro-DL-tryptophan.

Physicochemical Properties

Precise experimental data for Boc-4-chloro-DL-tryptophan is not widely published. However, based on data from its constituent parts and closely related analogs, we can provide a reliable profile.

| Property | Value / Description | Source / Rationale |

| CAS Number | 1313033-19-0 | [4] |

| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [4] |

| Molecular Weight | 338.79 g/mol | [4] |

| Appearance | Expected to be a white to off-white solid powder. | Based on analogs like Boc-4-chloro-L-phenylalanine.[5] |

| Melting Point | Not formally reported. Expected to be in the range of 130-150 °C. The parent compound, Boc-L-tryptophan, melts at ~136 °C.[6] | Analogy to parent compounds and other halogenated derivatives. |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and alcohols. Limited solubility in water. | The Boc group and indole ring enhance organosolubility.[5][7] |

| Optical Rotation | [α] = 0°; as a DL-racemic mixture, it is not optically active. | Definition of a racemic mixture. |

| Storage | Store refrigerated (2-8 °C), desiccated, and protected from light. | Standard practice for protected amino acids to prevent degradation.[5] |

Synthesis and Purification

The synthesis of Boc-4-chloro-DL-tryptophan is a straightforward procedure based on well-established methods for the N-protection of amino acids. The primary causal driver for this reaction is the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Synthetic Workflow

The process begins with the commercially available 4-chloro-DL-tryptophan, which is reacted with Boc anhydride under basic conditions to yield the desired product.

Caption: General workflow for the synthesis of Boc-4-chloro-DL-tryptophan.

Detailed Experimental Protocol

This protocol is a robust, self-validating system adapted from standard procedures for Boc protection.[1] The causality behind each step is explained to ensure reproducibility and understanding.

-

Dissolution: Dissolve 4-chloro-DL-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (NaOH) (2.2 eq).

-

Causality: The aqueous base deprotonates the carboxylic acid and ensures the α-amino group is a free, potent nucleophile. Dioxane acts as a co-solvent to solubilize the organic starting material and reagent.

-

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in dioxane.

-

Causality: Boc₂O is the electrophile. Slow addition controls the exothermicity of the reaction and ensures efficient mixing.

-

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: This extended time ensures the reaction proceeds to completion. TLC is a critical in-process control to validate the consumption of the starting material.

-

-

Solvent Removal: If necessary, remove the organic solvent (dioxane) under reduced pressure.

-

Aqueous Workup & Acidification: Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted Boc₂O. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M hydrochloric acid (HCl) or potassium hydrogen sulfate.

-

Causality: Acidification protonates the carboxylate group, rendering the final product less water-soluble and causing it to precipitate. This is a key purification step.

-

-

Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Causality: The protonated product is now more soluble in organic solvents, allowing for its extraction and separation from inorganic salts.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by flash column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Data (Predicted)

While specific spectra are not available in public databases, the expected spectral characteristics can be reliably predicted based on the structure and data from analogous compounds.[1][8]

| Technique | Expected Observations |

| ¹H NMR | - Boc group: A characteristic singlet at ~1.4 ppm (9H).- Aliphatic Protons: Multiplets for the α-H (~4.6 ppm) and β-CH₂ (~3.3 ppm).- Indole Protons: Aromatic signals between 7.0-7.6 ppm. The chlorine at C4 will influence the splitting pattern and chemical shifts of the adjacent protons (C5-H, C7-H).- NH Protons: Broad singlets for the indole N-H (~8.1 ppm) and the Boc N-H (~5.1 ppm). |

| ¹³C NMR | - Boc group: Resonances at ~28 ppm (CH₃) and ~80 ppm (quaternary C).- Carbonyls: Carboxyl carbon at ~175 ppm and Boc carbonyl at ~155 ppm.- Aliphatic Carbons: Cα at ~54 ppm and Cβ at ~28 ppm.- Indole Carbons: Aromatic signals between ~110-138 ppm. The C4 carbon bearing the chlorine will be significantly shifted. |

| FTIR (cm⁻¹) | - O-H stretch: Broad band from 2500-3300 (carboxylic acid).- N-H stretch: ~3400 (indole) and ~3300 (carbamate).- C=O stretch: ~1710 (carboxylic acid) and ~1690 (Boc carbamate).- Aromatic C=C: Bands in the 1450-1600 region.- C-Cl stretch: Typically in the 1000-1100 region. |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 337.1. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will be observable in high-resolution mass spectrometry. |

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of protected amino acids. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a typical system for analysis. Purity should ideally be ≥98% for use in demanding applications like peptide synthesis.

Applications in Research and Development

The utility of Boc-4-chloro-DL-tryptophan stems from its dual features: the acid-labile protecting group and the electronically modified indole ring.

Peptide Synthesis

The primary application is as a building block in Boc-based solid-phase peptide synthesis (SPPS).[3] The chlorine atom can be used as a probe to study structure-activity relationships (SAR). By replacing a native tryptophan with its 4-chloro analog, researchers can investigate:

-

Receptor Binding: How does the altered electronic nature of the indole ring affect binding affinity to a target protein?

-

Conformational Effects: The steric bulk and electronegativity of chlorine can influence local peptide conformation.

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a peptide therapeutic.

Caption: Conceptual pathway for the application of Boc-4-chloro-DL-tryptophan.

Building Block for Complex Molecules

Beyond linear or cyclic peptides, the 4-chloro-tryptophan scaffold can be used in the synthesis of natural product analogs and other complex heterocyclic compounds. The chlorine atom can potentially serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity, although this would typically be performed prior to the Boc-protection step.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling Boc-4-chloro-DL-tryptophan.

-

Hazard Statements: Based on similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[4][9]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Refer to the specific Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.

Conclusion

N-α-Boc-4-chloro-DL-tryptophan is a specialized yet highly valuable chemical tool for scientists engaged in peptide and medicinal chemistry. Its design rationally combines a workhorse protecting group with a functional modification that allows for the fine-tuning and investigation of molecular interactions. By understanding its properties, synthesis, and potential applications as outlined in this guide, researchers can confidently and effectively incorporate this building block into their synthetic strategies to advance the frontiers of drug discovery and biochemical research.

References

- Chem-Impex. Boc-4-chloro-L-phenylalanine.

- Chem-Impex. Boc-4-(2-chloro-Z-amino)-L-phenylalanine.

-

Gong, S., et al. (2018). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 23(11), 2846. [Link]

- Google Patents. Boc and Fmoc solid phase peptide synthesis. Accessed February 5, 2026.

- Google Patents. Synthesis method of multi-configuration 1-Boc-N-Fmoc tryptophan compound. Accessed February 5, 2026.

- Google Patents. Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. Accessed February 5, 2026.

-

Junk, L., Ullrich, A., & Kazmaier, U. (Year). Synthesis of Modified Tryptophan Derivatives. In [Book Title, if known]. [Link]

- Chem-Impex. Nα-Boc-L-tryptophan.

-

Lange, M., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis, 9(1), 191-196. [Link]

-

PubChem. N-tert-Butoxycarbonyl-L-tryptophan. National Center for Biotechnology Information. Accessed February 5, 2026. [Link]

-

Chen, C. H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(46), 9412-9417. [Link]

-

Jia, Y., et al. (2013). Direct Olefination at the C-4 Position of Tryptophan via C–H Activation: Application to Biomimetic Synthesis of Clavicipitic Acid. Organic Letters, 15(17), 4354-4357. [Link]

-

Das, S., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. International Journal of Molecular Sciences, 24(13), 11139. [Link]

- Aapptec Peptides. Boc-D-Phe(4-Cl)-OH [57292-44-1]. Accessed February 5, 2026.

- ChemicalBook. L-Tryptophan(73-22-3) 1H NMR spectrum. Accessed February 5, 2026.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed February 5, 2026. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8383770B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 3. chempep.com [chempep.com]

- 4. 1313033-19-0|Boc-4-Chloro-DL-tryptophan|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. L-Tryptophan(73-22-3) 1H NMR [m.chemicalbook.com]

- 9. N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical characteristics of Boc-4-chloro-DL-tryptophan

Physical and Chemical Characterization for Drug Discovery Applications

Executive Summary

Boc-4-chloro-DL-tryptophan (CAS: 1313033-19-0) is a specialized non-canonical amino acid derivative utilized primarily in peptide synthesis and medicinal chemistry.[1][2][3][4][5] As a protected derivative of 4-chlorotryptophan, it serves as a critical building block for introducing halogenated indole moieties into bioactive peptides.[4] The chlorine substitution at the 4-position of the indole ring modulates the electronic properties and lipophilicity of the tryptophan side chain, often enhancing metabolic stability and altering receptor binding affinity in serotonin-related pathways.[4] This guide details its physicochemical properties, synthesis protocols, and application in solid-phase peptide synthesis (SPPS).[4]

Chemical Identity & Structural Analysis[3][4][6][7]

The compound consists of a tryptophan backbone with a chlorine atom substituted at the 4-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the

Key Chemical Data[4][7][8][9][10]

| Property | Specification |

| Chemical Name | |

| CAS Number | 1313033-19-0 |

| Molecular Formula | |

| Molecular Weight | 338.79 g/mol |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(Cl)=CC=C2)C(=O)O |

| Chirality | Racemic (DL-mixture) |

| Appearance | White to off-white powder |

Structural Diagram

The following diagram illustrates the chemical connectivity and the specific numbering of the indole ring to highlight the 4-chloro substitution.[4]

[4]

Physical & Chemical Properties[3][4][6][7][9]

Understanding the solubility and stability profile is essential for successful incorporation into synthetic workflows.[4]

Solubility Profile

The Boc group significantly increases lipophilicity compared to the free amino acid.[4]

-

Soluble: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Methanol.[4]

-

Insoluble/Poorly Soluble: Water, Diethyl ether, Hexanes.[4]

-

Protocol Note: For SPPS, dissolve in DMF or NMP. If solubility is sluggish, mild sonication or the addition of a chaotic salt (e.g., LiCl) can assist, though rarely necessary for this derivative.[4]

Stability and Reactivity

-

Acid Sensitivity: The Boc group is acid-labile.[4] It is removed using Trifluoroacetic acid (TFA) (typically 25–50% in DCM) or HCl in dioxane.[4]

-

Caution: The indole ring is electron-rich (though slightly deactivated by the 4-Cl group) and susceptible to electrophilic alkylation during deprotection.[4] Scavengers (e.g., triisopropylsilane, water, or thioanisole) are mandatory during TFA treatment to prevent tert-butylation of the indole ring.[4]

-

-

Base Stability: Stable to tertiary amines (DIEA, TEA) and piperidine (used for Fmoc removal), making it orthogonal to Fmoc chemistry if used in hybrid strategies.[4]

-

Oxidation: Tryptophan derivatives are prone to oxidation (to kynurenine or oxindoles).[4] The 4-chloro substituent provides some steric and electronic protection, but the compound should still be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent discoloration.[4]

Synthesis & Purification Protocols

The synthesis of Boc-4-chloro-DL-tryptophan generally follows the protection of the parent amino acid, 4-chloro-DL-tryptophan.[4]

Synthesis Workflow

The following workflow describes the standard route from the 4-chloroindole precursor to the final protected amino acid.

Detailed Protocol: Boc-Protection of 4-Chloro-DL-Tryptophan

Standard Operating Procedure (SOP) for laboratory-scale synthesis.

Reagents:

-

4-Chloro-DL-tryptophan (1.0 eq)[4]

-

Di-tert-butyl dicarbonate (

) (1.1 – 1.5 eq)[4] -

Sodium Hydroxide (NaOH) (1M aqueous solution)[4]

-

1,4-Dioxane or THF (Solvent)[4]

Procedure:

-

Dissolution: Suspend 4-chloro-DL-tryptophan in a mixture of water and dioxane (1:1 v/v).

-

Basification: Add 1M NaOH dropwise to adjust pH to ~9–10. The amino acid should dissolve as the carboxylate salt forms.[4]

-

Reaction: Add

(dissolved in a minimal amount of dioxane) dropwise while maintaining pH 9–10 using NaOH. Stir at room temperature for 12–24 hours. -

Work-up:

-

Evaporate organic solvent (dioxane) under reduced pressure.[4]

-

Wash the aqueous phase with diethyl ether to remove unreacted

and non-polar impurities.[4] -

Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2–3 using 1M KHSO

or dilute HCl. The product will precipitate or form an oil.[4]

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Applications in Drug Discovery[4][12]

Serotonin Pathway Modulation

4-Chlorotryptophan is a known substrate and inhibitor for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[4]

-

Mechanism: The chlorine atom mimics the size of a methyl group but alters the electronic density of the indole ring, affecting

-stacking interactions in the enzyme active site.[4] -

Usage: Researchers use the Boc-derivative to incorporate this motif into peptide-based inhibitors or to synthesize 4-chloro-serotonin analogs for receptor sub-typing.[4]

Peptide Staples and Antibacterials

Halogenated tryptophans are increasingly used in Antimicrobial Peptides (AMPs) .[4]

-

Hydrophobicity: The 4-Cl substitution increases the hydrophobicity of the peptide, facilitating membrane penetration and disruption of bacterial bilayers.[4]

-

Proteolytic Stability: Non-canonical amino acids like 4-Cl-Trp (especially in DL or D forms) resist degradation by endogenous proteases, extending the half-life of peptide drugs.[4]

Solid-Phase Peptide Synthesis (SPPS) Integration

When using Boc-4-chloro-DL-tryptophan in SPPS (Boc chemistry strategy):

-

Coupling: Standard carbodiimide (DCC/DIC) or phosphonium (PyBOP) reagents work well.[4]

-

Deprotection: Use TFA/DCM.[4] Critical: Include 5% scavenger (e.g., water/phenol/thioanisole) to prevent tert-butylation of the 4-chloroindole ring.[4]

-

Neutralization: DIEA/DMF wash follows deprotection.[4]

References

-

Sigma-Aldrich. Boc-4-Chloro-DL-tryptophan Product Specification. Accessed 2024.[4][8] Link

-

Junk, L., & Kazmaier, U. (2015).[4] Synthesis of Modified Tryptophan Derivatives. Organic Chemistry Frontiers. Link

-

Selleck Chemicals. 4-Chloro-DL-phenylalanine (PCPA) and Tryptophan Hydroxylase Inhibition. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Boc-Trp-OH Derivatives. Link

-

BLD Pharm. Boc-4-Chloro-DL-tryptophan MSDS and Properties. Link

Sources

- 1. 1660997-17-0|2-((tert-Butoxycarbonyl)amino)-3-(7-fluoro-1H-indol-3-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 2. 1660997-17-0|2-((tert-Butoxycarbonyl)amino)-3-(7-fluoro-1H-indol-3-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 3. CAS#:62400-94-6 | 5-[(E)-4,4-Dimethyl-3-(tetrahydro-pyran-2-yloxy)-oct-1-enyl]-pyrrolidin-2-one | Chemsrc [chemsrc.com]

- 4. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]

- 5. Product Name Index | Ambeed [ambeed.com]

- 6. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc-Trp(Boc)-OH | C21H28N2O6 | CID 7020330 - PubChem [pubchem.ncbi.nlm.nih.gov]

Targeting the Indole Core: A Technical Guide to the Bioactivity of 4-Chlorotryptophan Derivatives

This guide provides a technical deep-dive into the synthesis, mechanism, and bioactive potential of 4-chlorotryptophan (4-Cl-Trp) derivatives. It moves beyond generic summaries to focus on the specific electronic and steric properties of the C4-substituent that make this scaffold a high-value probe in immuno-oncology and antibiotic development.

Part 1: The Chemical Logic of the 4-Chloro Substituent

Tryptophan (Trp) is a "privileged scaffold" in medicinal chemistry, but the C4 position of the indole ring offers a unique vector for optimization that is often underutilized compared to the C5 (serotonin-like) or C6 positions.

Electronic and Steric Impact

The introduction of a chlorine atom at the C4 position of the indole ring fundamentally alters the physicochemical properties of the amino acid:

-

Electronic Withdrawal: Chlorine is an electron-withdrawing group (EWG) via induction (

), which reduces the electron density of the pyrrole ring. This increases the acidity of the indole N-H (lowering -

Steric Occlusion: The C4 position sits at the "edge" of the indole shelf. In metalloenzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) , the C4 substituent is positioned in close proximity to the heme iron and the hydrophobic pocket (specifically residues like Phe163 and Tyr126). A 4-chloro group provides enough steric bulk to disrupt catalytic turnover without preventing binding, making it an ideal "uncoupling" agent or competitive inhibitor.

-

Metabolic Stability: Halogenation blocks metabolic hydroxylation at the C4 position, a common Phase I metabolic route, thereby extending the half-life of peptide derivatives.

Part 2: Chemoenzymatic Synthesis (The Authoritative Route)

While classical chemical synthesis (e.g., Strecker synthesis) suffers from low enantioselectivity and harsh conditions, the engineered enzymatic route using Tryptophan Synthase

The TrpB Biocatalytic Platform

Variants of Thermotoga maritima TrpB (TmTrpB) have been evolved to accept 4-substituted indoles. This reaction condenses 4-chloroindole with L-serine to yield 4-chloro-L-tryptophan with

Figure 1: Biocatalytic cascade for the synthesis of 4-chloro-L-tryptophan using engineered TrpB.

Part 3: Bioactivity Case Studies

Immuno-Oncology: IDO1 Inhibition

Mechanism: IDO1 catalyzes the rate-limiting step of tryptophan degradation to N-formylkynurenine. This depletion of Trp and accumulation of kynurenine suppresses T-cell activity, allowing tumors to escape immune surveillance.[1]

-

4-Cl-Trp Activity: Unlike 1-methyl-tryptophan (a standard inhibitor), 4-Cl-Trp acts as a substrate analog that binds to the heme active site but resists the oxidative cleavage of the C2-C3 bond due to the electronic deactivation of the ring and steric clash with the heme-bound oxygen species.

-

Result: It traps the enzyme in an inactive state or acts as a slow-tight binding inhibitor, preventing the formation of immunosuppressive kynurenines.

Antibiotic Development: Pacidamycins

Pacidamycins are uridyl peptide antibiotics that inhibit MraY (translocase I), blocking bacterial cell wall synthesis.[2][3]

-

Precursor-Directed Biosynthesis (PDB): By feeding 4-Cl-Trp to Streptomyces coeruleorubidus (the producer strain), the machinery incorporates the halogenated analog into the peptide backbone.

-

SAR Insight: The chlorine atom alters the lipophilicity and conformation of the peptide tail, potentially enhancing membrane permeability or binding affinity to the MraY active site in resistant bacterial strains.

Part 4: Experimental Protocols

Protocol A: Enzymatic Synthesis of 4-Chloro-L-Tryptophan

Objective: Gram-scale synthesis of enantiopure 4-Cl-Trp.

Materials:

-

4-Chloroindole (10 mM final)

-

L-Serine (20 mM final)

-

Pyridoxal-5'-phosphate (PLP, 50 µM)

-

TmTrpB lysate (heat-treated, E. coli expressed)

-

Potassium Phosphate buffer (50 mM, pH 8.0)

-

DMSO (5% v/v)

Workflow:

-

Preparation: Dissolve 4-chloroindole in DMSO. Dissolve L-serine in phosphate buffer.

-

Reaction Assembly: Mix buffer, PLP, and TmTrpB lysate in a reaction vessel. Add the serine solution, followed by the indole/DMSO solution.[4]

-

Incubation: Incubate at 37°C (or 55°C for higher rate if using thermostable variants) with gentle shaking for 24 hours. Note: TmTrpB is thermophilic, but 37°C is often sufficient for overnight yields >95%.

-

Quenching: Acidify to pH 2.0 with 6M HCl to precipitate the enzyme. Centrifuge at 10,000 x g for 15 mins.

-

Purification: Load supernatant onto a C18 preparative HPLC column. Elute with a water/acetonitrile gradient (0.1% TFA). Lyophilize product fractions.

-

Validation: Verify via

-NMR (D

Protocol B: IDO1 Inhibition Assay (Kynurenine Readout)

Objective: Determine the IC

Workflow:

-

Enzyme Mix: Prepare a solution of recombinant human IDO1 (50 nM), Methylene Blue (10 µM), Catalase (100 µg/mL), and Ascorbic Acid (10 mM) in 50 mM Potassium Phosphate buffer (pH 6.5).

-

Substrate Addition: Add L-Tryptophan (

concentration, ~100 µM) mixed with varying concentrations of the 4-Cl-Trp derivative (0.1 nM to 100 µM). -

Reaction: Incubate at 37°C for 45 minutes.

-

Termination: Add 30% (w/v) Trichloroacetic acid (TCA) to quench the reaction. Incubate at 50°C for 30 mins to hydrolyze N-formylkynurenine to kynurenine.

-

Colorimetric Development: Centrifuge to remove protein precipitate. Transfer supernatant to a 96-well plate. Add equal volume of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

-

Readout: Measure absorbance at 490 nm . Plot % inhibition vs. log[Inhibitor] to calculate IC

.

Part 5: Visualizing the Mechanism

The following diagram illustrates the competitive binding and "dead-end" complex formation of 4-Cl-Trp in the IDO1 active site.

Figure 2: Mechanistic divergence of IDO1 activity in the presence of 4-chlorotryptophan derivatives.

Part 6: Summary of Key Derivatives & Bioactivity

| Compound Class | Derivative Type | Target / Mechanism | Key Outcome |

| Amino Acid Analog | 4-Chloro-L-Tryptophan | IDO1 / TDO | IC |

| Peptide Antibiotic | 4-Cl-Pacidamycin | MraY (Translocase I) | Altered antibacterial spectrum; generated via PDB. |

| Synthetic Peptide | dCATH Analogs | Bacterial Membranes | Reduced cytotoxicity vs. wild-type Trp peptides. |

| Hydrazone | 4-Cl-Trp-Acylhydrazone | TMV Coat Protein | High anti-TMV activity (inactivation >40%). |

References

-

Improved Synthesis of 4-Cyanotryptophan and Other Tryptophan Analogs in Aqueous Solvent Using Variants of TrpB from Thermotoga maritima . National Institutes of Health (NIH) / Caltech. Available at: [Link]

-

Mechanistic Insights into the Reaction of Chlorination of Tryptophan Catalyzed by Tryptophan 7-Halogenase . Scientific Reports / NIH. Available at: [Link]

-

Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties . Molecules (MDPI). Available at: [Link]

-

New Pacidamycin Antibiotics Through Precursor-Directed Biosynthesis . ChemBioChem. Available at: [Link]

-

Inhibition Mechanism of Indoleamine 2,3-Dioxygenase 1 (IDO1) . International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for incorporating Boc-4-chloro-DL-tryptophan into peptides

Introduction & Application Scope

The incorporation of 4-chloro-tryptophan (4-Cl-Trp) into peptide sequences is a potent strategy for modulating biological activity and probing receptor interactions.[1][2] Unlike native tryptophan, the 4-chloro derivative possesses unique electronic properties due to the electron-withdrawing chlorine atom at the indole C4 position. This modification significantly alters the electrostatic potential of the indole ring, often enhancing metabolic stability and modifying fluorescence properties (quenching or red-shifting), making it an invaluable tool in medicinal chemistry and chemical biology.

Critical Consideration: The "DL" Factor You have specified the use of Boc-4-chloro-DL-tryptophan . The "DL" designation indicates a racemic mixture (50:50) of the L- and D-enantiomers.[1] When coupled to a chiral peptide chain (containing standard L-amino acids), this will inevitably generate a mixture of two diastereomers :

Implication: These diastereomers possess distinct physicochemical properties. While they can often be separated by high-performance liquid chromatography (HPLC), the protocol below includes specific steps for post-synthesis diastereomeric resolution .

Chemical Strategy & Mechanism

Protection Strategy (Boc Chemistry)

-

Alpha-Amino Group: Protected by tert-butyloxycarbonyl (Boc), labile to trifluoroacetic acid (TFA).[1][2]

-

Side Chain (Indole): The 4-chloro-indole moiety is electron-deficient compared to native tryptophan.[1][2] This reduced electron density renders the ring less susceptible to electrophilic alkylation by tert-butyl cations generated during Boc removal.[1] Therefore, unprotected indole incorporation is feasible and recommended, provided robust scavenger cocktails are employed.

-

C-Terminal Anchoring: PAM (phenylacetamidomethyl) or MBHA (methylbenzhydrylamine) resins are standard for Boc chemistry, stable to TFA but cleavable by Hydrogen Fluoride (HF).[1][2]

Coupling Reagents

Due to the steric bulk of the chlorine atom at position 4 (peri-position to the C3 connection), coupling kinetics may be slightly slower than native Trp. We utilize DIC/HOBt (Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) for standard coupling, or HATU/HOAt for difficult sequences to prevent deletion sequences.[1][2]

Detailed Protocol

Materials Required

| Component | Specification | Function |

| Amino Acid | Boc-4-chloro-DL-tryptophan | Target Building Block |

| Resin | Boc-AA-PAM or MBHA | Solid Support (0.5–0.8 mmol/g loading) |

| Activator | DIC (0.5 M in DMF) | Carbodiimide Activator |

| Additive | HOBt (0.5 M in DMF) | Racemization Suppressor |

| Deprotection | 50% TFA in DCM | Removes N-terminal Boc group |

| Neutralization | 10% DIEA in DCM | Neutralizes protonated amine after TFA |

| Scavenger | Anisole / m-Cresol | Traps t-butyl cations to protect indole |

Synthesis Cycle (Boc-SPPS)

-

Weigh resin into a fritted reaction vessel.

-

Swell in Dichloromethane (DCM) for 30 min. Drain.

Step 2: Boc Deprotection (The "TFA Shock") Crucial: The indole ring is exposed to t-butyl cations here.[1]

-

Treat resin with 50% TFA / 50% DCM containing 0.5% Indole or Anisole (scavenger).[1][2]

-

Mix for 2 minutes. Drain.

-

Treat again with fresh 50% TFA/DCM solution for 20 minutes. Drain.

Step 3: Neutralization

-

Treat with 10% DIEA (Diisopropylethylamine) in DCM (2 x 2 min).

-

Wash: DCM (3x), DMF (3x).[1][2] Resin is now ready for coupling.

Step 4: Coupling of Boc-4-chloro-DL-tryptophan Stoichiometry: Use 3-fold excess relative to resin loading.[1][2]

-

Dissolve 3.0 eq of Boc-4-chloro-DL-tryptophan and 3.0 eq of HOBt in minimal DMF.

-

Pre-activation: Allow the mixture to stand for 2-3 minutes (color may change).

-

Add the activated mixture to the resin.

-

Agitate at room temperature for 2 to 4 hours .

-

Kaiser Test: Verify coupling completeness. If blue (positive), re-couple using HATU/HOAt (2.0 eq) and DIEA (4.0 eq) for 1 hour.

Step 5: Capping (Optional but Recommended) [1][2]

-

If Kaiser test is slightly positive after re-coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:[2]1) in DCM for 15 min to prevent deletion sequences.

Cleavage & Isolation (The Critical Junction)

Since the peptide contains the 4-chloro-indole, standard High-HF cleavage is aggressive.[1] However, the electron-withdrawing chlorine stabilizes the ring.

Protocol: Low-High HF Cleavage [1][2]

-

Preparation: Dry the peptide-resin thoroughly under high vacuum overnight.

-

Scavenger Mix: Add p-Cresol (1.0 mL per gram resin) and Dimethyl Sulfide (DMS) (0.5 mL per gram resin) to the reaction vessel.

-

HF Addition: Condense anhydrous HF (10 mL per gram resin) at -78°C.

-

Reaction: Warm to 0°C and stir for 60 minutes.

-

Extraction: Evaporate HF under nitrogen. Precipitate peptide with cold Diethyl Ether.[1][2] Centrifuge and wash pellet 3x with Ether.[2]

-

Solubilization: Dissolve the pellet in 10-50% Acetic Acid or Water/Acetonitrile (depending on sequence hydrophobicity) and lyophilize.

Separation of Diastereomers (Post-Synthesis)

Because you used a DL mixture, your crude product contains two distinct peptides.[2] You must separate them.

Method: Reversed-Phase HPLC (RP-HPLC) [1][2][3]

-

Column: C18 Analytical (5 µm, 4.6 x 250 mm) for optimization; C18 Prep for isolation.[1][2]

-

Mobile Phase A: 0.1% TFA in Water.[2]

-

Gradient: Shallow gradient (e.g., 0.5% B per minute).

-

Detection: UV at 220 nm (peptide bond) and 280 nm (Indole absorption).[1][2]

Expected Result: You will observe two closely eluting peaks (Peak A and Peak B).[1][2]

-

Peak Identification: Co-injection with a known L-standard is ideal.[1][2] If unavailable, enzymatic digestion (e.g., with Chymotrypsin, which prefers L-aromatics) can identify the L-isomer (the peak that disappears/degrades is the L-isomer).

Workflow Visualization

Troubleshooting & Optimization

| Issue | Observation (LCMS/HPLC) | Root Cause | Solution |

| Alkylation | Mass +56 Da or +106 Da | t-butyl cation attack on Indole ring during TFA steps.[1][2] | Increase scavenger concentration (add 1% Anisole to TFA).[1][2] |

| Incomplete Coupling | Deletion sequence (Mass - AA) | Steric hindrance of 4-Cl group.[1][2] | Use HATU/HOAt; extend reaction time to 4h; Double couple. |

| Poor Separation | Single broad peak | Diastereomers co-eluting.[1][2] | Use a Phenyl-Hexyl column (pi-pi interactions differ) or flatten gradient slope (0.2% B/min). |

References

-

Properties of Halogenated Tryptophans

-

Boc-SPPS Methodology

-

Diastereomer Separation

-

Indole Protection Strategies

Sources

- 1. Boc-Trp(Boc)-OH | C21H28N2O6 | CID 7020330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-DL-Ala-DL-N(Me)Trp(2-Cl)-OH | C20H26ClN3O5 | CID 118433947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Boc-4-chloro-DL-tryptophan in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Incorporation of Halogenated Tryptophan Derivatives in Peptide Therapeutics

The precise modification of amino acid side chains is a cornerstone of modern peptide and protein engineering. Halogenation, in particular, has emerged as a powerful strategy to enhance the pharmacological properties of bioactive peptides, including metabolic stability, binding affinity, and membrane permeability.[1] The introduction of a chloro-substituent on the indole ring of tryptophan, for instance, can significantly alter its electronic and steric properties, leading to novel peptide functionalities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Boc-4-chloro-DL-tryptophan in solid-phase peptide synthesis (SPPS).

The tert-butyloxycarbonyl (Boc) protection strategy, a foundational technique in SPPS, remains a robust and widely used method for the synthesis of complex peptides.[2][3] This application note will detail the nuances of incorporating Boc-4-chloro-DL-tryptophan, addressing potential challenges such as altered reactivity, the management of a racemic mixture, and the prevention of side reactions. By providing both the theoretical underpinnings and detailed, field-proven protocols, we aim to empower researchers to confidently integrate this valuable non-canonical amino acid into their synthetic workflows.

Chemical Principles and Strategic Considerations

The Boc/Bzl Protection Scheme: A Deliberate Choice

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy relies on a graded acid lability for the removal of the temporary Nα-Boc group and the more permanent side-chain protecting groups.[3] The Boc group is cleaved under moderate acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), while benzyl-based side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF), for removal.[3] This differential lability is central to the successful stepwise elongation of the peptide chain.

The indole nitrogen of tryptophan is generally left unprotected in Boc-SPPS. However, the electron-rich indole ring is susceptible to modification, particularly alkylation by carbocations generated during the repeated acidolytic deprotection of the Boc group.[4] The presence of an electron-withdrawing chloro group at the 4-position of the indole ring is expected to slightly deactivate the ring towards electrophilic attack, which can be an advantage in minimizing certain side reactions.

Managing the DL-Racemic Mixture

The use of Boc-4-chloro-DL-tryptophan will result in the synthesis of a mixture of diastereomeric peptides. This is a critical consideration that must be addressed at the outset of the experimental design. The resulting peptide mixture will contain the desired sequence with either the L- or D-4-chlorotryptophan enantiomer at the specified position. For many research applications, this diastereomeric mixture can be used directly for initial screening of biological activity. However, for therapeutic applications or detailed structure-activity relationship (SAR) studies, separation of the diastereomers by chiral chromatography will be necessary. It is important to note that racemization can also occur during the activation and coupling steps of SPPS, particularly for hindered amino acids.[2][5][6] Careful selection of coupling reagents and conditions is therefore paramount to minimize epimerization at the α-carbon.

Experimental Workflow for SPPS using Boc-4-chloro-DL-tryptophan

The following diagram illustrates the key stages in a typical Boc-SPPS cycle for the incorporation of Boc-4-chloro-DL-tryptophan.

Caption: Boc-SPPS workflow for incorporating Boc-4-chloro-DL-tryptophan.

Detailed Protocols

Materials and Reagents

| Reagent/Material | Recommended Grade/Supplier |

| Boc-4-chloro-DL-tryptophan | High purity, from a reputable supplier |

| Solid Support Resin | Merrifield or PAM resin (0.5-1.0 mmol/g) |

| Dichloromethane (DCM) | Peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Reagent grade |

| Diisopropylethylamine (DIEA) | Peptide synthesis grade |

| Coupling Reagents | HBTU, HOBt, or DIC |

| Scavengers | Anisole, Thioanisole, 1,2-ethanedithiol (EDT) |

| Isopropanol (IPA) | Reagent grade |

| Diethyl ether | Anhydrous |

Protocol 1: Boc Deprotection

-

Swell the peptide-resin in DCM for 30 minutes.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (v/v) to the resin.

-

Agitate the mixture for 2 minutes.

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3][4]

-

Drain the TFA/DCM solution.

-

Wash the peptide-resin thoroughly with DCM (3x) and IPA (2x).[3]

Causality: The initial short TFA treatment serves as a pre-wash, while the longer treatment ensures complete removal of the Boc group, liberating the N-terminal amine for the subsequent coupling reaction.[3] The washes are critical to remove residual TFA and byproducts.

Protocol 2: Neutralization

-

Wash the peptide-resin with DCM (2x).

-

Add a solution of 10% DIEA in DCM (v/v) to the resin.

-

Agitate for 2 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step.

-

Wash the peptide-resin with DCM (5x) to remove excess base.

Causality: The TFA deprotection leaves the N-terminal amine as a trifluoroacetate salt, which is unreactive in the coupling step.[3] Neutralization with a non-nucleophilic base like DIEA deprotonates the amine, regenerating the free nucleophile required for peptide bond formation.

Protocol 3: Coupling of Boc-4-chloro-DL-tryptophan

Due to the potential for steric hindrance and altered electronic effects from the chloro-substituent, a robust activation method is recommended.

-

Dissolve Boc-4-chloro-DL-tryptophan (3 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours.

-

Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin test.[4] A negative ninhydrin test (the resin beads remain colorless or pale yellow) indicates a complete reaction.

-

If the reaction is incomplete after 4 hours, a recoupling step may be necessary.

-

Once the coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3x) and DCM (3x).

Causality: Pre-activation of the amino acid with a coupling reagent like HBTU forms a highly reactive ester, facilitating efficient amide bond formation. The extended coupling time is a prudent measure to counteract any reduced reactivity of the halogenated tryptophan. The ninhydrin test provides a crucial in-process control to ensure the peptide chain is being elongated successfully.[4]

Protocol 4: Cleavage and Final Deprotection

The cleavage of the peptide from the resin and the removal of any side-chain protecting groups is a critical step where side reactions involving the tryptophan indole ring are most likely to occur.[1][4] The use of a scavenger cocktail is mandatory.

Caption: Final cleavage and deprotection workflow.

Recommended Cleavage Cocktail (Reagent K):

| Component | Volume/Weight Percentage | Purpose |

| Trifluoroacetic acid (TFA) | 82.5% | Cleavage and deprotection |

| Phenol | 5% | Scavenger for carbocations, protects Trp and Tyr |

| Water | 5% | Promotes cleavage, scavenger |

| Thioanisole | 5% | Scavenger, prevents alkylation of Trp |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for t-butyl cations |

Procedure:

-

Place the dry peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether to remove scavengers and byproducts.

-

Dry the peptide under vacuum.

Causality: The strong acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups. The scavengers (phenol, thioanisole, EDT) are crucial for quenching the reactive carbocations generated during this process, thereby preventing the alkylation of the electron-rich indole ring of the 4-chloro-tryptophan residue.[4]

Analysis and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The diastereomeric peptides resulting from the use of the DL-racemic mixture will likely have different retention times and may be separable by standard RP-HPLC. For baseline separation, chiral chromatography may be required.

The purified peptide fractions should be analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight of the peptide containing the 4-chloro-tryptophan residue.[7][8][9] Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the position of the modified amino acid.

Troubleshooting and Expert Recommendations

-

Incomplete Coupling: If the ninhydrin test remains positive after the initial coupling, perform a second coupling with fresh reagents. The electron-withdrawing nature of the chloro group may slightly reduce the nucleophilicity of the indole ring, but its effect on the alpha-amino group's reactivity during coupling is expected to be minimal.

-

Side Reactions during Cleavage: The primary concern with tryptophan-containing peptides is alkylation of the indole ring.[1][10] Strict adherence to the use of a comprehensive scavenger cocktail is the most effective preventative measure. The presence of the chloro group may offer some protection against this side reaction.

-

Separation of Diastereomers: If baseline separation of the L- and D-4-chlorotryptophan-containing peptides is not achieved with standard RP-HPLC, consider using a different column with alternative selectivity or transitioning to a chiral stationary phase.

-

Oxidation: Tryptophan residues can be susceptible to oxidation. It is advisable to handle all solutions under an inert atmosphere (e.g., nitrogen or argon) where possible and to use freshly prepared, high-purity solvents.

Conclusion

The incorporation of Boc-4-chloro-DL-tryptophan into synthetic peptides is a viable and valuable strategy for the development of novel peptide-based therapeutics and research tools. By understanding the underlying chemical principles of Boc-SPPS and taking the necessary precautions to address the specific challenges associated with this modified amino acid, researchers can successfully synthesize and characterize these unique peptides. The protocols and insights provided in this application note offer a robust framework for the effective utilization of Boc-4-chloro-DL-tryptophan in solid-phase peptide synthesis.

References

-

dos Santos, C. M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science, 5(10), 457-461. Available at: [Link]

-

Link, A. J., et al. (2020). Tryptophan-Centric Bioinformatics Identifies New Lasso Peptide Modifications. ACS Chemical Biology, 15(7), 1834-1842. Available at: [Link]

-

Chen, H., et al. (2012). Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations. Journal of The American Society for Mass Spectrometry, 23(2), 291-300. Available at: [Link]

-

Gaus, K., et al. (2018). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 154, 345-352. Available at: [Link]

-

He, L., et al. (2024). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. ChemBioChem, e202400366. Available at: [Link]

-

Van der Donk, W. A., et al. (2023). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv. Available at: [Link]

-

Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Available at: [Link]

-

Li, L., et al. (2016). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Analytical Chemistry, 88(12), 6435-6441. Available at: [Link]

-

Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 447, 388-393. Available at: [Link]

Sources

- 1. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tryptophan-Centric Bioinformatics Identifies New Lasso Peptide Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Boc-4-chloro-DL-tryptophan as a building block in drug discovery.

Strategic Integration in Peptidomimetics and Metabolic Stabilization

Part 1: Executive Summary & Chemical Rationale

Boc-4-chloro-DL-tryptophan (Boc-4-Cl-Trp) is a specialized amino acid building block used to modulate the electronic, steric, and metabolic profiles of bioactive peptides and small molecule drugs. Unlike native tryptophan, the C4-chlorinated analog introduces a lipophilic, electron-withdrawing substituent that can dramatically alter pharmacokinetics and receptor binding.

The "4-Chloro" Advantage

In medicinal chemistry, the indole ring of tryptophan is a privileged scaffold. However, it is metabolically labile and electron-rich. Substituting the 4-position with chlorine offers three distinct mechanisms of action:

-

Metabolic Blockade: The C4 position of the indole ring is a primary site for enzymatic hydroxylation (e.g., by cytochrome P450s). Chlorination at this site sterically and electronically inhibits oxidation, significantly extending the metabolic half-life (

) of the parent compound [1]. -

Halogen Bonding (

-hole): Unlike a simple steric bump (like a methyl group), the chlorine atom exhibits an anisotropic electron distribution. It creates a positive electrostatic potential cap (the -

Electronic Modulation: The inductive electron-withdrawing nature of chlorine lowers the electron density of the indole ring, reducing the propensity for oxidative degradation and altering the pKa of the indole NH, which can influence hydrogen bonding strength.

Workflows in Drug Discovery

The following diagram illustrates the integration of Boc-4-Cl-Trp into a drug discovery pipeline, highlighting the critical decision points between racemic screening and enantiomeric resolution.

Figure 1: Strategic workflow for incorporating Boc-4-chloro-DL-tryptophan into peptide drug discovery pipelines.

Part 2: Detailed Protocols

Protocol A: Boc-Solid Phase Peptide Synthesis (SPPS) with 4-Cl-Trp

Context: Tryptophan derivatives are notoriously sensitive to acid-catalyzed alkylation during the removal of the Boc group. The tert-butyl cations generated can attack the electron-rich indole ring, leading to irreversible byproducts. This protocol incorporates specific scavenging steps to prevent this.

Reagents Required:

-

Resin: PAM or MBHA resin (0.5–0.8 mmol/g loading).

-

Deprotection Cocktail: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) + 0.5% Dithioethane (DTE) or Anisole (Critical Scavenger).

-

Neutralization: 10% Diisopropylethylamine (DIPEA) in DCM.

-

Coupling: Boc-4-Cl-Trp (3 eq), HBTU (2.9 eq), HOBt (3 eq), DIPEA (6 eq) in DMF.

Step-by-Step Methodology:

-

Resin Swelling:

-

Weigh appropriate resin into the reaction vessel.[2]

-

Swell in DCM for 30 minutes. Drain.

-

-

Boc Deprotection (The Critical Step):

-

Pre-wash:[3] Add 50% TFA/DCM (without scavenger) for 1 minute to remove residual basicity. Drain.

-

Reaction: Add 50% TFA/DCM containing 0.5% DTE/Anisole .

-

Duration: Agitate for 20–30 minutes.

-

Rationale: The scavenger captures the tert-butyl cations released from the N-terminus, preventing electrophilic attack on the 4-chloroindole ring [3].

-

-

Washing:

-

Wash with DCM (3x 1 min).

-

Wash with MeOH (1x 1 min) to shrink resin and remove trapped TFA.

-

Wash with DCM (2x 1 min).

-

-

Neutralization:

-

Add 10% DIPEA/DCM. Agitate for 1 minute. Drain.

-

Repeat Neutralization for 5 minutes. Drain.

-

Wash with DCM (3x) and DMF (3x).

-

-

Coupling of Boc-4-chloro-DL-tryptophan:

-

Dissolve Boc-4-Cl-Trp, HBTU, and HOBt in minimal DMF.

-

Add DIPEA to activate the carboxylate.

-

Add the mixture to the resin immediately.

-

Agitate for 1–2 hours at room temperature.

-

QC: Perform Kaiser Test (ninhydrin). If blue (positive), recouple. If colorless (negative), proceed.

-

-

Cycle Repetition:

-

Repeat steps 2–5 for subsequent amino acids.

-

Protocol B: Final Cleavage (High HF Method)

Warning: This step uses Hydrogen Fluoride (HF), which is extremely hazardous. Requires specialized Teflon/Kel-F apparatus.[2]

-

Preparation: Dry the peptide-resin thoroughly under high vacuum overnight.

-

Scavenger Mix: Add p-cresol and dimethyl sulfide (DMS) (ratio 1:1) to the vessel (approx 10% of total volume).

-

HF Condensation: Condense anhydrous HF into the vessel at -78°C.

-

Reaction: Warm to 0°C and stir for 45–60 minutes.

-

Extraction: Evaporate HF under nitrogen stream. Wash resin with ether (to remove scavengers). Extract peptide with 10% acetic acid or acetonitrile/water.

-

Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide.

Part 3: Chemical Cycle Visualization

The following diagram details the specific chemical cycle for the Boc-deprotection and coupling of the 4-chloro-tryptophan residue, emphasizing the scavenger role.

Figure 2: Boc-SPPS Cycle highlighting the critical scavenger step required for Tryptophan derivatives.

Part 4: Comparative Data & Specifications

Physical Properties Comparison:

| Property | Native L-Tryptophan | Boc-4-chloro-DL-tryptophan | Impact on Drug Design |

| Molecular Weight | 204.23 g/mol | 338.79 g/mol (Protected) | Increased steric bulk fills hydrophobic pockets. |

| LogP (Lipophilicity) | ~ -1.06 | ~ 2.5 (Est. for free AA) | Enhances membrane permeability; improves BBB crossing. |

| Electronic Effect | Electron-rich Indole | Electron-deficient Indole | Reduces oxidative metabolism; increases acidity of NH. |

| Halogen Bonding | None | Strong (C-Cl | Enables novel binding interactions with carbonyls. |

Handling & Storage:

-

Storage: -20°C, desiccated. Protect from light (indoles are photosensitive).

-

Solubility: Soluble in DMF, DMSO, and Methanol. Sparingly soluble in water.

-

Stability: Stable under standard Boc-SPPS conditions if scavengers are used.

Part 5: References

-

Integrating Carbon-Halogen Bond Formation into Medicinal Plant Metabolism. National Institutes of Health (NIH) / PMC. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS). [Link]

Sources

The Strategic Integration of Chlorinated Tryptophan in Medicinal Chemistry: A Guide to Application and Protocol

Introduction: Beyond the Canonical – The Emergence of Chlorinated Tryptophan

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a perpetual endeavor. While the 20 canonical amino acids provide the fundamental blueprint for peptides and proteins, the strategic incorporation of non-canonical amino acids has unlocked new frontiers in drug design and discovery. Among these, chlorinated derivatives of tryptophan have emerged as a class of molecules with profound implications for modulating biological processes and combating disease. The introduction of a chlorine atom onto the indole ring of tryptophan, a seemingly subtle modification, imparts significant alterations to its physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These changes translate into enhanced biological activity, offering researchers and drug developers a powerful tool to refine the potency, selectivity, and pharmacokinetic profiles of lead compounds.

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide in-depth application notes and meticulously detailed protocols. Herein, we will explore the multifaceted applications of chlorinated tryptophan in medicinal chemistry, from their role in synthesizing potent enzyme inhibitors to their use as sophisticated probes for elucidating protein structure and function. The causality behind experimental choices will be elucidated, and each protocol is designed as a self-validating system, grounded in authoritative scientific principles.

Section 1: Modulation of the Kynurenine Pathway - A New Frontier in Immuno-Oncology and Neuroinflammation

A pivotal area where chlorinated tryptophan derivatives are making a significant impact is in the modulation of the kynurenine pathway of tryptophan metabolism. A key enzyme in this pathway, indoleamine 2,3-dioxygenase 1 (IDO1), has garnered substantial attention as a therapeutic target. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan to N-formylkynurenine.[1][2] In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of local tryptophan concentrations. This tryptophan-deprived microenvironment suppresses the proliferation and effector function of T-cells, thereby facilitating tumor immune evasion.[3][4] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[1][5]

Chlorinated tryptophan analogues, by virtue of their structural similarity to the native substrate, can act as competitive inhibitors of IDO1. The chlorine substituent can enhance binding affinity to the enzyme's active site and alter the electronic properties of the indole ring, thereby impeding the catalytic process.

Similarly, dysregulation of the kynurenine pathway is implicated in the pathogenesis of various neurodegenerative and psychiatric disorders.[6][7] The accumulation of neurotoxic kynurenine metabolites can contribute to neuronal damage and inflammation.[6] Therefore, the development of chlorinated tryptophan-based modulators of this pathway holds promise for the treatment of these conditions.

Logical Relationship: IDO1 Inhibition by Chlorinated Tryptophan

Caption: Workflow of IDO1 inhibition by a chlorinated tryptophan analog.

Protocol 1: In Vitro IDO1 Inhibition Assay Using a Chlorinated Tryptophan Derivative

This protocol outlines a cell-based assay to evaluate the inhibitory potential of a chlorinated tryptophan derivative on IDO1 activity. The principle lies in inducing IDO1 expression in a suitable cell line, treating the cells with the test compound, and then quantifying the production of kynurenine, the downstream product of IDO1-mediated tryptophan catabolism.[1]

Materials:

-

Human ovarian cancer cell line (e.g., SKOV-3)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant human interferon-gamma (IFN-γ)

-

Chlorinated tryptophan derivative (e.g., 6-Chloro-L-tryptophan)

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 2 x 104 cells/well in 100 µL of complete RPMI-1640 medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

IDO1 Induction: The following day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 48 hours.

-

Compound Treatment: Prepare serial dilutions of the chlorinated tryptophan derivative in assay medium (RPMI-1640 supplemented with 100 µM L-Tryptophan). Remove the IFN-γ-containing medium from the cells and add 100 µL of the compound dilutions. Include a positive control (a known IDO1 inhibitor like epacadostat) and a vehicle control (medium with DMSO, if used for compound dissolution).

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

Kynurenine Measurement:

-

To each well, add 10 µL of 6.1 N TCA to precipitate proteins.[1]

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1]

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.

-

Carefully transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of freshly prepared Ehrlich's reagent to each well.

-

Incubate at room temperature for 10 minutes. A yellow color will develop in the presence of kynurenine.

-

Measure the absorbance at 480 nm using a microplate reader.[1]

-

-

Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of the chlorinated tryptophan derivative compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Causality Behind Experimental Choices:

-

IFN-γ Induction: IFN-γ is a potent inducer of IDO1 expression in many cell types, including cancer cells, mimicking the inflammatory tumor microenvironment.

-

L-Tryptophan Supplementation: The assay medium is supplemented with a known concentration of L-tryptophan to ensure that the substrate is not a limiting factor for the enzymatic reaction.

-

Ehrlich's Reagent: This reagent specifically reacts with kynurenine to produce a colored product, providing a straightforward colorimetric readout for enzyme activity.

Section 2: Crafting Potent Peptides and Natural Product Precursors

The incorporation of chlorinated tryptophan into peptides via solid-phase peptide synthesis (SPPS) is a powerful strategy for enhancing their therapeutic properties.[8] The chlorine atom can increase the peptide's lipophilicity, which may improve its cell permeability and bioavailability.[8] Furthermore, the altered electronic nature of the indole ring can lead to stronger interactions with target receptors or enzymes.[8]

Chlorinated tryptophans also serve as crucial biosynthetic precursors for a variety of natural products with significant medicinal value. For instance, 7-chloro-L-tryptophan is a key building block in the biosynthesis of the indolocarbazole antitumor agent rebeccamycin.[9][10][11] The enzymatic chlorination of tryptophan is catalyzed by a class of FAD-dependent halogenases, such as RebH.[12][13] Understanding and harnessing these enzymatic pathways opens up avenues for the fermentative production of valuable pharmaceutical precursors.[9]

Experimental Workflow: Solid-Phase Peptide Synthesis with Fmoc-6-Chloro-L-Tryptophan

Caption: A generalized workflow for solid-phase peptide synthesis incorporating a chlorinated tryptophan.

Protocol 2: Solid-Phase Synthesis of a Peptide Containing 6-Chloro-L-Tryptophan

This protocol provides a step-by-step methodology for the manual synthesis of a short peptide incorporating Fmoc-6-chloro-L-tryptophan using standard Fmoc/tBu chemistry.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids (including Fmoc-6-chloro-L-tryptophan)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker or bubbler for mixing

Procedure:

-

Resin Swelling and First Amino Acid Loading:

-

Place the 2-chlorotrityl chloride resin in the synthesis vessel and swell in DCM for 30 minutes.[14]

-

Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and DIPEA (7.5 equivalents) in DCM.[14]

-

Add the amino acid solution to the swollen resin and mix for 1-2 hours.[14]

-

Wash the resin with DCM and DMF.

-

-

Fmoc Deprotection:

-

Coupling of Fmoc-6-Chloro-L-Tryptophan:

-

In a separate vial, dissolve Fmoc-6-chloro-L-tryptophan (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[16]

-

Add the activated amino acid solution to the deprotected resin.

-

Mix for at least 30 minutes. The completion of the coupling can be monitored using a colorimetric test (e.g., Kaiser test).

-

Drain the coupling solution and wash the resin with DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and mix for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Causality Behind Experimental Choices:

-

2-Chlorotrityl Chloride Resin: This resin is acid-labile and allows for the cleavage of the peptide from the solid support under mild acidic conditions, preserving acid-sensitive side-chain protecting groups if necessary.

-

Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, allowing for its removal under mild conditions (piperidine in DMF) that do not affect the acid-labile side-chain protecting groups or the linkage to the resin.

-

HCTU/DIPEA: This combination is a highly efficient coupling reagent system that promotes rapid and complete amide bond formation with minimal side reactions.

-

TFA Cleavage Cocktail: TFA is a strong acid that effectively cleaves the peptide from the resin and removes most common side-chain protecting groups. TIS and water are included as scavengers to prevent the re-attachment of reactive carbocations to sensitive residues like tryptophan.

Section 3: Chlorinated Tryptophan as a Fluorescent Probe for Protein Conformational Studies

Tryptophan is an intrinsic fluorescent probe that is highly sensitive to its local environment within a protein.[17] However, in proteins containing multiple tryptophan residues, deciphering the contribution of each individual residue to the overall fluorescence signal can be challenging.[18] The introduction of a chlorinated tryptophan at a specific site can serve as a unique spectroscopic probe. The chlorine atom can alter the photophysical properties of the indole ring, such as its quantum yield and emission wavelength, allowing for its selective excitation and monitoring.[18] This enables researchers to study local conformational changes and dynamics in proteins with high precision.[18][19]

Data Presentation: Spectroscopic Properties of Tryptophan and a Chlorinated Analog

| Compound | Absorption Max (λabs) | Molar Extinction Coefficient (ε) | Emission Max (λem) | Quantum Yield (ΦF) |

| N-Acetyl-L-Tryptophan Amide | ~280 nm | ~5,600 M-1cm-1 | ~350 nm | ~0.14 |

| N-Acetyl-6-Chloro-L-Tryptophan Amide | ~285 nm | ~6,000 M-1cm-1 | ~360 nm | ~0.12 |

Note: The values presented are representative and can vary depending on the solvent and local environment.

Protocol 3: Site-Specific Incorporation of 6-Chloro-L-Tryptophan into a Protein for Fluorescence Studies

This protocol describes the general workflow for the site-specific incorporation of a chlorinated tryptophan into a protein using amber stop codon suppression technology. This powerful technique allows for the precise replacement of a specific amino acid with a non-canonical one.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene of interest with an amber stop codon (TAG) at the desired position

-

Plasmid encoding an evolved aminoacyl-tRNA synthetase specific for the chlorinated tryptophan and its cognate tRNACUA

-

6-Chloro-L-tryptophan

-

Standard cell culture media (e.g., LB or M9 minimal media)

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

-

Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

-

Fluorometer

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid for the synthetase/tRNA pair.

-

Cell Culture: Grow the transformed cells in a suitable medium supplemented with the appropriate antibiotics and 6-chloro-L-tryptophan (typically 1-2 mM).

-

Protein Expression: Induce protein expression with IPTG at the optimal temperature and time for the specific protein.

-

Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the protein of interest using standard chromatographic techniques.

-

Fluorescence Spectroscopy:

-

Prepare a solution of the purified protein in a suitable buffer.

-

Measure the fluorescence emission spectrum by selectively exciting the chlorinated tryptophan. The excitation wavelength should be chosen to maximize the signal from the chlorinated analog while minimizing the contribution from any native tryptophans.

-

Perform fluorescence quenching or anisotropy experiments to probe the local environment and dynamics of the incorporated chlorinated tryptophan.

-

-

Data Analysis: Analyze the changes in fluorescence intensity, emission wavelength, and other parameters to infer conformational changes in the protein under different conditions (e.g., ligand binding, denaturation).

Causality Behind Experimental Choices:

-

Amber Stop Codon Suppression: This genetic code expansion technique is the gold standard for site-specific incorporation of non-canonical amino acids, providing precise control over the location of the probe.

-

Evolved Aminoacyl-tRNA Synthetase: A synthetase that is orthogonal to the host's endogenous synthetases and specifically recognizes the chlorinated tryptophan is crucial for the fidelity of incorporation.

-

Selective Excitation: The subtle shift in the absorption spectrum of the chlorinated tryptophan can sometimes be exploited to selectively excite it in the presence of native tryptophans, simplifying the analysis of the fluorescence data.

Section 4: Analytical Characterization of Chlorinated Tryptophan and its Metabolites